Indole-3-acetonitrile

説明

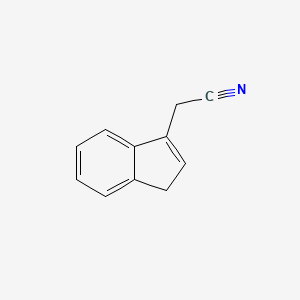

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(3H-inden-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,6H,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRYOUCCZJSMIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(C2=CC=CC=C21)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of Indole 3 Acetonitrile

Tryptophan-Dependent Biosynthetic Routes to Indole-3-acetonitrile

The primary route for IAN biosynthesis is a tryptophan-dependent pathway. mdpi.comnih.gov In this multi-step process, tryptophan serves as the initial precursor, undergoing a series of enzymatic transformations to yield IAN. This pathway is a critical branch in the broader network of tryptophan metabolism, which also leads to the synthesis of other important molecules like indole (B1671886) glucosinolates and the phytoalexin camalexin (B168466). nih.govnih.gov

A central molecule in the tryptophan-dependent biosynthesis of IAN is Indole-3-acetaldoxime (IAOx). nih.govresearchgate.netresearchgate.net IAOx is formed from tryptophan and serves as a crucial metabolic fork, directing the flow of intermediates towards the synthesis of IAN, indole glucosinolates, or camalexin. nih.govresearchgate.net The production of IAOx from tryptophan is a critical regulatory point in these interconnected pathways. Biochemical analyses have confirmed that IAOx is a direct precursor to IAN, with studies showing efficient incorporation of labeled IAOx into IAN. nih.gov

The conversion of IAOx to IAN is a dehydration reaction catalyzed by specific enzymes. In the model plant Arabidopsis thaliana, this step is primarily mediated by a cytochrome P450 monooxygenase, CYP71A13. nih.govnih.govdntb.gov.ua This enzyme facilitates the removal of a water molecule from IAOx, leading to the formation of the nitrile group in IAN. nih.gov Research has shown that plants with mutations in the CYP71A13 gene exhibit significantly reduced levels of IAN, confirming the enzyme's critical role in this biosynthetic pathway. nih.gov In some bacteria, enzymes known as indoleacetaldoxime dehydratases, encoded by oxd genes, are responsible for catalyzing this conversion. researchgate.net

| Enzyme | Organism | Function | Substrate | Product |

|---|---|---|---|---|

| CYP71A13 | Arabidopsis thaliana | Catalyzes the dehydration of IAOx to form IAN. nih.govnih.gov | Indole-3-acetaldoxime (IAOx) | This compound (IAN) |

| Indoleacetaldoxime Dehydratase | Bacteria (e.g., Pseudomonas syringae) | Converts IAOx to IAN. researchgate.netpnas.org | Indole-3-acetaldoxime (IAOx) | This compound (IAN) |

Enzymes Involved in this compound Metabolism

Once synthesized, IAN can be further metabolized, primarily to the phytohormone indole-3-acetic acid (IAA). This conversion is a vital step in auxin biosynthesis and is carried out by distinct enzymatic systems.

The most direct route for the conversion of IAN to IAA is through the action of nitrilase enzymes. frontiersin.orgnih.govnih.gov Nitrilases catalyze the hydrolysis of the nitrile group of IAN directly to a carboxylic acid group, yielding IAA and ammonia (B1221849) in a single step. researchgate.net In Arabidopsis thaliana, a family of nitrilase genes (NIT1, NIT2, NIT3, and NIT4) has been identified, with NIT1, NIT2, and NIT3 showing activity towards IAN. frontiersin.orgnih.govopenalex.orgpnas.org Studies have demonstrated that overexpression of NIT1 leads to increased levels of free IAA, highlighting the role of this enzyme in auxin homeostasis. frontiersin.orgnih.gov Similarly, the ZmNIT2 enzyme in maize efficiently converts IAN to IAA. nih.gov

| Nitrilase Enzyme | Organism | Substrate | Product | Kinetic Parameters (for IAN) |

|---|---|---|---|---|

| AtNIT1 | Arabidopsis thaliana | This compound (IAN) | Indole-3-acetic acid (IAA) | KM: 11.1 mM, Vmax: 38 nmol mg-1 min-1nih.gov |

| AtNIT2 | Arabidopsis thaliana | This compound (IAN) | Indole-3-acetic acid (IAA) | KM: 7.4 mM, Vmax: 18 nmol mg-1 min-1nih.gov |

| AtNIT3 | Arabidopsis thaliana | This compound (IAN) | Indole-3-acetic acid (IAA) | KM: 30.1 mM, Vmax: 15 nmol mg-1 min-1nih.gov |

| ZmNIT2 | Zea mays (Maize) | This compound (IAN) | Indole-3-acetic acid (IAA) | KM: 4.1 mM, Vmax: 286 nmol mg-1 min-1nih.gov |

| Streptomyces sp. MTCC 7546 Nitrilase | Streptomyces sp. | This compound (IAN) | Indole-3-acetic acid (IAA) | KM: 1.3 mM, Vmax: 28 µM/min researchgate.net |

An alternative, two-step pathway for the conversion of IAN to IAA involves the sequential action of a nitrile hydratase and an amidase. researchgate.netresearchgate.net In this system, nitrile hydratase first hydrates IAN to form an intermediate, indole-3-acetamide (B105759) (IAM). nih.govfrontiersin.org Subsequently, an amidase hydrolyzes IAM to produce IAA and ammonia. researchgate.net This pathway has been identified in various bacteria, such as Pseudomonas sp. strain UW4 and Variovorax boronicumulans. researchgate.netnih.govnih.gov The nitrile hydratase enzymes are metalloenzymes, typically containing either iron or cobalt at their active site. frontiersin.org

The enzymes involved in IAN metabolism exhibit distinct characteristics and are subject to regulatory mechanisms. For instance, in Pseudomonas sp. strain UW4, the nitrilase and nitrile hydratase have different optimal temperatures and pH for activity, with the nitrilase preferring 50°C and a pH of 6, while the nitrile hydratase functions optimally at 4°C and a pH of 7.5. nih.gov

The expression of the genes encoding these enzymes is also regulated. In Variovorax boronicumulans, the nitrile hydratase/amidase system is constitutively expressed, providing a continuous, low-level synthesis of IAA. researchgate.net In contrast, the nitrilase in the same bacterium is inducible by its substrate, IAN, allowing for a rapid conversion to IAA when the precursor is available. researchgate.net In Arabidopsis, the expression of nitrilase genes is tissue-specific and can be induced by various stimuli, including pathogen attack, suggesting a role in both developmental processes and defense responses. pnas.org The regulation of IAA homeostasis is a complex process influenced by developmental and environmental cues, controlling the balance between IAA biosynthesis, metabolism, and transport. nih.govnih.gov

| Enzyme System | Organism | Optimal Temperature | Optimal pH | Regulation |

|---|---|---|---|---|

| Nitrilase | Pseudomonas sp. strain UW4 | 50°C nih.gov | 6 nih.gov | - |

| Nitrile Hydratase | Pseudomonas sp. strain UW4 | 4°C nih.gov | 7.5 nih.gov | - |

| Nitrilase | Variovorax boronicumulans | - | - | Inducible by IAN researchgate.net |

| Nitrile Hydratase/Amidase | Variovorax boronicumulans | - | - | Constitutively expressed researchgate.net |

| Nitrilase | Streptomyces sp. MTCC 7546 | 60°C researchgate.net | 7.5 researchgate.net | - |

Metabolic Fate and Downstream Products of this compound

Conversion to Auxins (e.g., IAA)

This compound is a well-established precursor to Indole-3-acetic acid (IAA), the most abundant and physiologically active auxin in plants. The conversion of IAN to IAA is a crucial step in certain auxin biosynthesis pathways and is primarily catalyzed by nitrilase enzymes. nih.govresearchgate.netnih.gov

Nitrilases (EC 3.5.5.1) are enzymes that hydrolyze nitrile compounds directly to the corresponding carboxylic acid. nih.gov In the context of auxin biosynthesis, nitrilases convert IAN to IAA in a single enzymatic step. researchgate.net Several nitrilase genes have been identified in various plant species, with some exhibiting specific activity towards IAN. For instance, in Arabidopsis thaliana, the nitrilases AtNIT1, AtNIT2, and AtNIT3 are capable of converting IAN to IAA. nih.gov Similarly, in maize (Zea mays), the nitrilase ZmNIT2 has been shown to efficiently hydrolyze IAN to produce IAA, suggesting its significant role in auxin biosynthesis in this species. nih.govnih.gov Research has indicated that ZmNIT2 is significantly more efficient in this conversion than the nitrilases found in Arabidopsis. nih.gov

| Enzyme Family | Specific Enzyme Examples | Substrate | Product | Plant Species Example |

| Nitrilase | AtNIT1, AtNIT2, AtNIT3 | This compound (IAN) | Indole-3-acetic acid (IAA) | Arabidopsis thaliana |

| Nitrilase | ZmNIT2 | This compound (IAN) | Indole-3-acetic acid (IAA) | Zea mays (Maize) |

Role in Phytoalexin Biosynthesis (e.g., Camalexin)

This compound is a key intermediate in the biosynthesis of camalexin, the principal phytoalexin in Arabidopsis thaliana that provides defense against a broad range of microbial pathogens. nih.govdntb.gov.uanih.gov The biosynthetic pathway to camalexin from IAN is a multi-step process involving several enzymatic reactions.

The initial step in this pathway is the conjugation of IAN with glutathione (B108866) (GSH). nih.govnih.gov This reaction is catalyzed by a glutathione S-transferase, specifically GSTF6 in Arabidopsis. nih.govdntb.gov.uanih.gov The product of this reaction is glutathione-indole-3-acetonitrile (GSH(IAN)). nih.govnih.gov

Following its formation, GSH(IAN) undergoes catabolism to form cysteine-indole-3-acetonitrile (Cys(IAN)). nih.govnih.gov This conversion involves the sequential removal of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety. Intermediates in this process include (IAN)CysGly and γGluCys(IAN). nih.govdntb.gov.ua The enzymes involved in the catabolism of GSH(IAN) include γ-glutamyl transpeptidases (GGTs) and phytochelatin (B1628973) synthase (PCS). nih.govdntb.gov.ua

The final steps in camalexin biosynthesis involve the multifunctional cytochrome P450 enzyme, CYP71B15 (also known as PAD3). researchgate.netoup.com This enzyme catalyzes the conversion of Cys(IAN) to dihydrocamalexic acid (DHCA), which is then further converted to camalexin. nih.govresearchgate.netoup.com This process involves a thiazoline (B8809763) ring closure and the release of cyanide. oup.com

The upregulation of genes encoding the enzymes in this pathway, such as GSTF6, GGT1, GGT2, and PCS1, is often observed during camalexin biosynthesis, indicating a coordinated regulation of this defense response. nih.govdntb.gov.ua

| Metabolite | Precursor | Key Enzyme(s) | Function in Pathway |

| Glutathione-indole-3-acetonitrile (GSH(IAN)) | This compound (IAN) + Glutathione (GSH) | GSTF6 | Initial conjugation step |

| Cysteine-indole-3-acetonitrile (Cys(IAN)) | GSH(IAN) | γ-glutamyl transpeptidases (GGTs), Phytochelatin synthase (PCS) | Intermediate formation |

| Dihydrocamalexic acid (DHCA) | Cys(IAN) | CYP71B15 (PAD3) | Penultimate precursor to camalexin |

| Camalexin | Dihydrocamalexic acid (DHCA) | CYP71B15 (PAD3) | Final phytoalexin product |

Formation of Other Indole Derivatives (e.g., Indole-3-carbaldehyde, Indole-3-carboxylic Acid)

Beyond its roles in auxin and phytoalexin biosynthesis, this compound can also be metabolized into other indole derivatives, such as Indole-3-carbaldehyde (ICHO) and Indole-3-carboxylic acid (ICOOH). nih.govnih.gov These compounds are also implicated in plant defense responses. nih.gov

In Arabidopsis thaliana, the cytochrome P450 enzyme CYP71B6 has been shown to efficiently convert IAN into both ICHO and ICOOH, with the concomitant release of cyanide. nih.govnih.gov This pathway represents a significant branch in indole metabolism, particularly after induction by stressors. nih.gov

Furthermore, the oxidation of ICHO to ICOOH is facilitated by another enzyme, ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1). nih.govnih.gov Aldehyde oxidases are a family of enzymes that catalyze the conversion of aldehydes to their corresponding carboxylic acids. nih.gov While initially thought to be primarily involved in auxin biosynthesis, recent evidence points to the role of AAO1 in the formation of defense-related indolic compounds. nih.gov The metabolic phenotypes of knockout and overexpression lines for CYP71B6 and AAO1 have confirmed their roles in the biosynthesis of ICHO and ICOOH derivatives. nih.gov

The accumulation of glucose conjugates of derivatives of ICHO and ICOOH has been observed in response to treatments that induce plant defense, suggesting that these compounds play a role in the plant's chemical defense arsenal. nih.gov

| Enzyme | Substrate(s) | Product(s) | Metabolic Pathway |

| CYP71B6 | This compound (IAN) | Indole-3-carbaldehyde (ICHO), Indole-3-carboxylic acid (ICOOH) | Formation of indole derivatives for defense |

| ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) | Indole-3-carbaldehyde (ICHO) | Indole-3-carboxylic acid (ICOOH) | Oxidation of ICHO to ICOOH |

Functional Roles and Biological Activities of Indole 3 Acetonitrile in Non Clinical Systems

Indole-3-acetonitrile as a Precursor in Phytohormone Homeostasis

The regulation of phytohormone levels is critical for proper plant growth and development. This compound plays a significant role in maintaining the homeostasis of auxins, a class of phytohormones that orchestrate a wide array of developmental processes.

The indole-3-acetaldoxime (IAOx) pathway is a significant route for IAN and subsequent IAA biosynthesis in plants nih.govnih.gov. In this pathway, tryptophan is converted to IAOx, which can then be metabolized to IAN. Mutations in the genes responsible for the synthesis of indole (B1671886) glucosinolates, such as SUR1 and SUR2, can lead to an accumulation of IAOx, which is then shunted towards the synthesis of IAA, resulting in elevated auxin levels and altered plant morphology frontiersin.org. This highlights the importance of the IAN pathway in maintaining auxin homeostasis. While direct quantitative data on the precise percentage contribution of the IAN pathway to the total IAA pool across different plant species and tissues remains an active area of research, its significance is evident from the developmental defects observed in mutants of this pathway frontiersin.org.

Table 1: Key Enzymes and Intermediates in the this compound-dependent IAA Biosynthesis Pathway

| Precursor | Intermediate | Key Enzyme(s) | Product |

| Indole Glucosinolates | Indole-3-acetaldoxime (IAOx) | Myrosinases | This compound (IAN) |

| Indole-3-acetaldoxime (IAOx) | This compound (IAN) | Indoleacetaldoxime dehydratase | This compound (IAN) |

| This compound (IAN) | - | Nitrilases (NIT1, NIT2, NIT3) | Indole-3-acetic acid (IAA) |

Through its conversion to IAA, this compound influences numerous aspects of plant growth and development. Auxin gradients are crucial for processes such as embryogenesis, organogenesis, root and shoot architecture, and tropic responses. The localized synthesis of IAA from IAN can contribute to the establishment and maintenance of these gradients.

Studies have shown that the application of IAN can mimic the effects of IAA, promoting cell elongation and root initiation frontiersin.orgnih.gov. For instance, the regulation of root morphology is influenced by the availability of auxin derived from the IAN pathway. Nitrilase enzymes, which convert IAN to IAA, are known to be involved in auxin biosynthesis within the root, and their activity can impact root growth and development frontiersin.org. The efficacy of IAN as a plant growth regulator has been documented to be significant, in some cases reported to be ten-fold that of IAA, which is attributed to its conversion to the active hormone within plant tissues frontiersin.orgnih.gov.

Involvement in Plant Stress Responses and Defense Mechanisms

This compound and its metabolic pathway are not only involved in developmental processes but also play a crucial role in how plants respond to both biotic and abiotic stresses.

The production of IAN from indole glucosinolates is a key component of the plant's defense strategy against certain herbivores. Upon tissue damage by chewing insects, myrosinase enzymes come into contact with indole glucosinolates, leading to the production of various breakdown products, including IAN. Research has demonstrated that IAN can act as a deterrent to oviposition by certain insects, such as the cabbage white butterfly (Pieris rapae) researchgate.net. In this interaction, while other breakdown products may act as attractants, IAN specifically reduces the number of eggs laid on the plant researchgate.net. This suggests a sophisticated chemical defense mechanism where the plant produces a specific compound to deter a specialist herbivore.

In the context of pathogen defense, the role of IAN is often linked to its conversion to IAA. Auxin itself can act as a signaling molecule in plant-pathogen interactions, with its effects being concentration-dependent and specific to the pathogen and host involved. Some pathogens can even synthesize their own IAA to manipulate the host's physiology researchgate.netcaymanchem.com. While direct evidence of IAN's role as a signaling molecule in pathogen defense is still emerging, its position as an auxin precursor suggests an indirect involvement in modulating plant immune responses nih.gov. For example, increased levels of this compound have been observed in cabbage roots infected with the pathogen Plasmodiophora brassicae.

Table 2: Role of this compound in Biotic Interactions

| Biotic Interaction | Organism | Effect of this compound | Reference |

| Herbivory | Pieris rapae (Cabbage White Butterfly) | Deters oviposition | researchgate.net |

| Pathogen Infection | Plasmodiophora brassicae | Levels increase in infected cabbage roots |

The involvement of auxin in mediating plant responses to abiotic stresses such as drought, salinity, and temperature extremes is well-established. As a precursor to IAA, this compound is implicated in these stress response pathways. Phytohormones, including auxins, are crucial for orchestrating the necessary physiological and morphological adjustments that help plants cope with adverse environmental conditions researchgate.net. For instance, auxin plays a role in regulating root system architecture, which is critical for water and nutrient uptake, especially under drought conditions nih.gov. While much of the research has focused on IAA itself, the contribution of the IAN biosynthetic pathway to stress-induced auxin production is an area of ongoing investigation. The production of IAA via IAN can be a mechanism for plants to fine-tune their growth and development in response to environmental cues, thereby enhancing their resilience to abiotic stressors.

Cellular and Molecular Mechanisms of this compound Action

The biological activity of this compound in plants is predominantly understood through its conversion to indole-3-acetic acid. The primary molecular mechanism of IAN action is, therefore, its role as a substrate for nitrilase enzymes. In Arabidopsis thaliana, a model plant organism, there are several nitrilase isoforms (NIT1, NIT2, NIT3) that can hydrolyze IAN to produce IAA and ammonia (B1221849). The expression of these nitrilase genes is spatially and temporally regulated, allowing for precise control over auxin biosynthesis in different tissues and at different developmental stages.

The conversion of IAN to IAA allows it to enter the canonical auxin signaling pathway. IAA binds to the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. The degradation of Aux/IAA proteins releases Auxin Response Factors (ARFs), which are transcription factors that can then activate or repress the expression of auxin-responsive genes, leading to various physiological responses.

While the conversion to IAA is the major known mechanism of IAN action, the possibility of IAN itself having direct biological activity cannot be entirely ruled out and remains a subject for further investigation. However, current evidence strongly supports its primary role as an auxin precursor. The regulation of the enzymes involved in the conversion of indole glucosinolates to IAN, and subsequently to IAA, represents a key control point in modulating auxin-dependent processes in response to both developmental and environmental signals.

Interaction with Signaling Pathways

This compound (IAN) is a naturally occurring nitrile compound that serves as an important intermediate in the biosynthesis of the primary plant auxin, Indole-3-acetic acid (IAA). oup.commdpi.com Its functional roles extend beyond being a mere precursor, as it actively interacts with and modulates several key signaling pathways in a variety of non-clinical biological systems, including plants, bacteria, and even in in-vitro mammalian cell models.

In plants and microorganisms, IAN is a key component of the auxin biosynthesis and signaling network. It is primarily derived from the breakdown of indole glucosinolates or through the indole-3-acetaldoxime pathway. oup.comnih.gov The conversion of IAN to the active auxin IAA is a critical step, often catalyzed by nitrilase enzymes, which integrates IAN into the broader auxin signaling cascade that governs plant growth and development. oup.comnih.govnih.gov

Research in mammalian cell systems has revealed that IAN can modulate pathways related to immune response. In studies using 293T and Caco-2 cells, IAN was shown to promote the activation of the Interferon Response Factor 3 (IRF3) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathways. nih.gov Activation of these pathways is crucial for the expression of type I interferons, which are key cytokines in antiviral responses. Mechanistically, IAN treatment leads to the phosphorylation of IRF3 and the p65 subunit of NF-κB, promoting their translocation from the cytoplasm to the nucleus where they can initiate gene transcription. nih.gov This suggests a role for IAN in stimulating innate immune signaling cascades.

Furthermore, preliminary studies on SH-SY5Y neuroblastoma cells suggest that IAN may interact with neurotransmitter pathways. mdpi.comnih.gov These investigations explored the compound's connection to the serotonin (B10506) and dopamine (B1211576) pathways, observing changes in cell viability when IAN was co-administered with the amino acid precursors for these neurotransmitters. mdpi.comnih.govresearchgate.net

In the context of plant defense, IAN is a crucial intermediate in the biosynthesis of the phytoalexin camalexin (B168466) in Arabidopsis thaliana. This pathway involves the conjugation of IAN with glutathione (B108866) (GSH), a reaction catalyzed by the enzyme Glutathione S-transferase F6 (GSTF6). nih.gov This initial step leads to a series of intermediates, ultimately forming the protective compound camalexin, highlighting IAN's role in specialized metabolic pathways linked to plant immunity. nih.gov

Table 1: Summary of this compound Interactions with Signaling Pathways

| Biological System | Signaling Pathway | Key Interacting Molecules | Outcome of Interaction |

| Plants / Microorganisms | Auxin Biosynthesis/Signaling | Nitrilase, Indole-3-acetaldoxime | Conversion to Indole-3-acetic acid (IAA), modulating plant growth. oup.comnih.govnih.gov |

| Human Cell Lines (in vitro) | Innate Immune Response | IRF3, NF-κB (p65) | Activation and nuclear translocation of transcription factors, induction of interferon signaling. nih.gov |

| Human Neuroblastoma Cells (in vitro) | Neurotransmitter Pathways (preliminary) | Serotonin and Dopamine precursors | Altered cell viability, suggesting potential influence on these pathways. mdpi.comnih.gov |

| Arabidopsis thaliana | Phytoalexin (Camalexin) Biosynthesis | Glutathione S-transferase F6 (GSTF6), Glutathione (GSH) | Serves as a substrate for conjugation with GSH, initiating camalexin production for plant defense. nih.gov |

Gene Expression Modulation and Transcriptomic Responses

This compound and its metabolic products can significantly modulate gene expression, leading to broad transcriptomic responses in various organisms. These changes underpin its roles in developmental processes, stress responses, and microbe-host interactions.

In the plant pathogenic bacterium Acinetobacter baumannii, sublethal concentrations of IAN have been shown to inhibit biofilm formation and motility. oup.com Mechanistically, this is achieved through the downregulation of the abaI autoinducer synthase gene. The abaI gene is responsible for synthesizing the quorum-sensing signal 3-OH-C12-HSL, and its downregulation disrupts cell-to-cell communication. Furthermore, IAN was found to downregulate the expression of several genes associated with antibiotic resistance, including the β-lactamase genes blaOXA-51 and blaOXA-23, the outer membrane protein gene carO, and the transporter gene adeB. oup.com This demonstrates that IAN can transcriptionally regulate virulence and antibiotic resistance factors in pathogenic bacteria.

In the model plant Arabidopsis thaliana, the production of IAN from indol-3-ylmethyl glucosinolate is itself subject to genetic control, mediated by the Epithiospecifier modifier 1 (ESM1) and epithiospecifier (ESP) genes. researchgate.net The expression levels of these genes determine the metabolic flux towards IAN, thereby influencing downstream processes. The biosynthesis of camalexin, which requires IAN, involves the coordinated upregulation of a suite of genes. Following induction, the expression of GSTF6, which catalyzes the initial conjugation step, is increased. Concurrently, genes encoding enzymes for subsequent steps, such as γ-glutamyl transpeptidases (GGT1, GGT2) and phytochelatin (B1628973) synthase (PCS1), are also coordinately upregulated. nih.gov This indicates that IAN is part of a metabolic pathway that is tightly regulated at the transcriptional level.

While IAN itself is a signaling molecule, its conversion to IAA amplifies its impact on gene expression. In the bacterium Pseudomonas syringae, IAA, which can be synthesized from IAN, acts as a signal that reprograms bacterial transcription. researchgate.net A key regulator in this response is PmeR, a TetR-like transcriptional repressor. IAA induces the expression of the pmeR gene, which in turn regulates a number of other auxin-responsive genes, acting as both a repressor and an activator to modulate bacterial growth and virulence in plant tissues. researchgate.net

Table 2: Genes Modulated by this compound or its Direct Biosynthetic Pathway

| Organism | Gene(s) | Function of Gene Product(s) | Effect of IAN Pathway |

| Acinetobacter baumannii | abaI | Quorum sensing signal synthase | Downregulation oup.com |

| Acinetobacter baumannii | blaOXA-51, blaOXA-23, carO, adeB | Antibiotic resistance (β-lactamases, porin, efflux pump) | Downregulation oup.com |

| Arabidopsis thaliana | ESP, ESM1 | Mediate IAN production from glucosinolates | Control IAN levels researchgate.net |

| Arabidopsis thaliana | GSTF6, GGT1, GGT2, PCS1 | Enzymes in the camalexin biosynthesis pathway | Coordinated upregulation nih.gov |

| Pseudomonas syringae | pmeR | Transcriptional repressor/activator | Upregulation (by IAA derived from IAN pathway) researchgate.net |

Chemical Synthesis and Derivatization of Indole 3 Acetonitrile

Classical and Contemporary Synthetic Approaches to Indole-3-acetonitrile

The construction of the this compound scaffold can be achieved through several established and emerging synthetic routes. These methods vary in their starting materials, efficiency, and the conditions required.

One of the most common classical approaches to synthesizing this compound involves the nucleophilic substitution of gramine (B1672134) (3-(dimethylaminomethyl)indole) with a cyanide source. mdma.ch Gramine is readily prepared from the Mannich reaction of indole (B1671886), formaldehyde, and dimethylamine. mdma.ch This two-step process has been a foundational method for accessing IAN.

A more direct contemporary method involves the one-step conversion of indole-3-carboxaldehydes into indole-3-acetonitriles. mdma.ch This transformation provides a valuable shortcut, particularly for synthesizing 4-substituted IAN derivatives, which are otherwise difficult to obtain. mdma.ch The synthesis of the precursor, indole-3-carboxaldehyde, can be accomplished through methods like the Vilsmeier-Haack reaction, which uses phosphorus oxychloride and N,N-dimethylformamide (DMF). researchgate.net

Modern catalytic strategies offer efficient and environmentally benign alternatives. Base-catalyzed methods, for instance, are effective for producing 3-substituted indoles. rsc.org Reactions such as Knoevenagel condensation and Michael addition, facilitated by catalysts, are key to forming these structures. rsc.org Another approach involves a three-step protocol to install the acetonitrile (B52724) group onto the indole ring. This sequence includes reacting the indole with formalin and diethylamine, followed by methylation of the resulting amine, and finally, refluxing the subsequent quaternary ammonium (B1175870) salt with sodium cyanide. nih.gov

For the construction of more complex indole structures, advanced catalytic systems are employed. Palladium-catalyzed reactions, such as the Sonogashira coupling and Cacchi reaction, as well as copper-iodide (CuI)-mediated indolization, enable the synthesis of highly functionalized IAN derivatives. nih.govsnnu.edu.cn Molecular iodine has also been developed as a green catalyst for the selective C-3 benzylation of indoles, showcasing a move towards more sustainable synthetic methods. acs.org

The efficiency of this compound synthesis is highly dependent on the chosen pathway and reaction conditions. Optimizing factors such as solvent, temperature, and catalyst can significantly improve product yields.

In the conversion of indole-3-carboxaldehydes to IAN, solvent choice is critical. A study comparing different solvents found that a mixture of methanol (B129727) (MeOH) and N,N-dimethylformamide (DMF) provided a higher yield than methanol alone or a methanol-N-methylformamide mixture. mdma.ch

For base-catalyzed syntheses of 3-substituted indoles, the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as a catalyst under solvent-free conditions at 80 °C has been shown to produce excellent yields. rsc.org In copper-catalyzed reactions, such as the intramolecular amination to form N-substituted indoles, DMF has been identified as the optimal solvent, providing significant rate enhancement and the best yields compared to other solvents like dioxane or acetonitrile. acs.org

The table below summarizes the effect of different solvents on the yield of 4-nitrothis compound from its corresponding aldehyde. mdma.ch

| Entry | Solvent | Yield of 7a | Yield of 8 | Yield of 9a |

| 1 | MeOH | 36% | 53% | - |

| 2 | MeOH-MeNHCHO (1:1, v/v) | 52% | 27% | - |

| 3 | MeOH-DMF (1:1, v/v) | 61% | 15% | 12% |

| Data derived from a study on the one-step conversion of indole-3-carboxaldehydes to indole-3-acetonitriles. mdma.ch |

Synthesis of this compound Analogues and Derivatives

The synthesis of IAN analogues is essential for exploring how structural modifications affect biological activity. This research underpins structure-activity relationship (SAR) studies and allows for the creation of specialized tools like isotopically labeled tracers.

SAR studies investigate how changes to a molecule's structure alter its biological function. In the context of IAN, researchers have synthesized various derivatives to probe these relationships.

For example, a series of indolyl-3-acetonitrile derivatives were synthesized as analogues of arvelexin to evaluate their anti-inflammatory properties. nih.gov Within this series, a compound featuring a hydroxyl group at the C-7 position of the indole ring and an N-methyl substituent demonstrated more potent inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production compared to arvelexin. nih.gov This finding highlights the importance of specific substitutions on the indole core for enhancing biological activity. nih.gov

The table below presents data on the inhibitory activity of synthesized indolyl-3-acetonitrile derivatives. nih.gov

| Compound | NO Production IC50 (µM) | PGE2 Production IC50 (µM) | Cell Viability (%) |

| Arvelexin | 16.7 ± 0.6 | 21.3 ± 1.1 | 89.4 ± 3.5 |

| 2k | 11.2 ± 0.5 | 14.5 ± 0.9 | 95.1 ± 2.8 |

| Compound 2k possesses a hydroxyl group at the C-7 position and an N-methyl substituent. nih.gov |

Isotopically labeled molecules are invaluable tools for tracing metabolic pathways and understanding the kinetics of biological processes. The preparation of labeled this compound is crucial for studying its role in auxin biosynthesis.

A primary method for generating labeled IAN for tracer studies is through in vivo biosynthesis in model organisms like Arabidopsis thaliana. nih.govplos.org In this approach, seedlings are treated with stable isotope-labeled precursors, such as [¹³C₆]anthranilate or [¹³C₈, ¹⁵N₁]indole. nih.govplos.orgnih.gov The plant's metabolic machinery then incorporates these labeled precursors into various indolic compounds, including this compound. nih.gov

Following incubation, the labeled metabolites are extracted from the plant tissue. nih.govnih.gov The purification process is critical and often involves a multi-step solid-phase extraction (SPE) protocol. plos.orgnih.gov For instance, a two-step SPE process using an amino (NH₂) resin followed by a polymethylmethacrylate epoxide (PMME) resin can be used to isolate and purify the labeled compounds. plos.org The purified extracts are then analyzed using highly sensitive liquid chromatography-mass spectrometry (LC-MS) to detect and quantify the incorporation of the stable isotopes into IAN and other intermediates. nih.govnih.gov This Stable Isotope Labeled Kinetics (SILK) method allows researchers to trace the turnover rates of precursors and products on a time scale of seconds to minutes, providing detailed information about the complex network of auxin biosynthesis. nih.gov

Analytical Methodologies for Indole 3 Acetonitrile Research

Chromatographic Separation Techniques

Chromatography is the cornerstone of IAN analysis, allowing for its separation from complex mixtures of other metabolites. The choice of technique depends on the specific research question, the sample matrix, and the required level of sensitivity.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of IAN and related indolic compounds. Reverse-phase (RP) HPLC is particularly common, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com A typical mobile phase for the analysis of IAN consists of a mixture of acetonitrile (B52724), water, and an acid such as phosphoric acid or formic acid. sielc.com The use of formic acid is preferred for applications where the HPLC system is coupled to a mass spectrometer (MS) because it is volatile and compatible with MS ionization sources. sielc.com

The separation is achieved based on the differential partitioning of the analytes between the stationary and mobile phases. By adjusting the gradient of the mobile phase, i.e., the ratio of organic solvent to water, a robust separation of various indolic compounds can be achieved. For faster analysis, Ultra-High-Performance Liquid Chromatography (UPLC), which uses columns with smaller particle sizes (e.g., 3 µm), can be employed. sielc.com

| Parameter | Condition | Reference |

|---|---|---|

| Column Type | Reverse Phase (e.g., C18, Newcrom R1) | sielc.com |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS compatibility) | sielc.com |

| Application | Separation and quantification of IAN and related indolic compounds | thegoodscentscompany.com |

| Advantages | Scalable for preparative separation, suitable for pharmacokinetics | sielc.com |

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like IAN, a derivatization step is necessary to increase their volatility. A common derivatization method involves converting IAN into its trimethylsilyl (B98337) (TMS) derivative. nist.gov This allows the compound to be readily analyzed by GC.

GC-MS combines the separation power of GC with the detection capabilities of MS. The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and detected. This technique provides high sensitivity and specificity, making it suitable for the analysis of IAN in complex biological samples. nih.govnih.gov Isotope dilution GC-MS assays have been effectively used for the quantification of indole-3-acetic acid and L-tryptophan, demonstrating the utility of this approach for related indole (B1671886) compounds. nih.gov

Micellar Electrokinetic Chromatography (MEKC)

Micellar Electrokinetic Chromatography (MEKC) is a modification of capillary electrophoresis (CE) that allows for the separation of both neutral and charged analytes. wikipedia.orgnih.gov This technique is particularly useful for the simultaneous determination of various indole compounds. rsc.org In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer solution at a concentration above its critical micelle concentration (CMC), leading to the formation of micelles. wikipedia.org

The separation mechanism in MEKC is based on the differential partitioning of analytes between the micelles (a pseudo-stationary phase) and the surrounding aqueous buffer solution (the mobile phase). wikipedia.orgnih.gov This allows for the rapid separation of compounds like indole-3-carbinol, this compound, indole-3-acetic acid, and 3,3'-diindolylmethane (B526164) in under 4.5 minutes. rsc.org MEKC methods have been developed for the qualitative and quantitative determination of indolylic compounds, achieving high theoretical plate numbers and enabling the separation of structurally similar compounds. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Micellar Electrokinetic Chromatography (MEKC) | wikipedia.orgrsc.org |

| Surfactant | Sodium Dodecyl Sulfate (SDS) | wikipedia.orgrsc.org |

| Buffer | Borate buffer (e.g., 20.0 mM, pH 9.00) | rsc.org |

| Analysis Time | < 4.5 minutes | rsc.org |

| Application | Simultaneous determination of multiple indole compounds | rsc.org |

Mass Spectrometry-Based Detection and Structural Elucidation

Mass spectrometry is an indispensable tool in IAN research, providing sensitive detection and crucial structural information. It is often coupled with chromatographic techniques like HPLC and GC.

Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling

Tandem Mass Spectrometry (MS/MS) is a highly selective and sensitive technique used for the targeted analysis of metabolites. In an MS/MS experiment, a precursor ion corresponding to the molecule of interest is selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting product ions are analyzed in a second mass analyzer. This process, often performed in Multiple Reaction Monitoring (MRM) mode, allows for the highly specific quantification of analytes in complex matrices. mdpi.com

This approach has been successfully applied to the metabolite profiling of tryptophan and its indole-containing derivatives. mdpi.com For IAN, the precursor ion [M+H]+ at m/z 157 can be selected and fragmented to produce characteristic product ions, such as the ion at m/z 117. massbank.eu This specific transition can be monitored to quantify IAN with high selectivity and sensitivity. LC-MS/MS methods are valuable for the bioanalysis of indole alkaloids and their metabolites in biological fluids like human plasma. researchgate.net

High-Resolution Mass Spectrometry for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nist.gov This is invaluable for the identification of unknown metabolites and for confirming the identity of known compounds like IAN. The exact mass of IAN (C10H8N2) is 156.06875 Da. massbank.eu HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) mass spectrometers, can measure masses with high accuracy, allowing for the confident identification of IAN in complex samples. Public databases like MassBank and the NIST WebBook contain reference mass spectra for IAN, including its exact mass and fragmentation patterns, which are essential for its identification. massbank.eunist.gov

Spectroscopic Methods for Quantification and Identification

Spectroscopy is a cornerstone in the analysis of IAN, providing both qualitative and quantitative data. Techniques such as UV-Vis spectroscopy and Nuclear Magnetic Resonance (NMR) are fundamental in its structural elucidation and measurement.

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the detection and quantification of indolic compounds, including this compound. The indole ring system possesses a chromophore that absorbs light in the ultraviolet range. For IAN, UV absorbance is typically monitored around 280 nm. researchgate.net While UV detection provides a straightforward method for quantification, its selectivity can be limited in complex biological samples where other compounds may absorb at similar wavelengths.

To enhance specificity, UV-Vis detection is often coupled with High-Performance Liquid Chromatography (HPLC). Furthermore, fluorescence detection offers a more sensitive and selective alternative. The indole moiety is naturally fluorescent. For IAN and related indole compounds, excitation wavelengths are generally set between 275 and 285 nm, with emission being monitored in the range of 340 to 364 nm. researchgate.netaatbio.com This method significantly improves the signal-to-noise ratio, allowing for the detection of IAN at lower concentrations.

| Parameter | Wavelength (nm) | Reference |

|---|---|---|

| UV Absorbance Maximum (λmax) | ~280 | researchgate.net |

| Fluorescence Excitation (λex) | 275 - 285 | researchgate.net |

| Fluorescence Emission (λem) | 340 - 364 | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural identification of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular structure, allowing for the precise assignment of each atom within the molecule.

¹H NMR: The proton NMR spectrum of IAN shows characteristic signals for the protons on the indole ring and the methylene (B1212753) group. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). In a common solvent like deuterated chloroform (B151607) (CDCl₃), the methylene protons (-CH₂CN) appear as a singlet, while the aromatic protons of the indole ring exhibit more complex splitting patterns due to spin-spin coupling.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in IAN gives a distinct signal, including the carbons of the indole ring and the nitrile group.

| Proton Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -CH₂CN | 3.84 |

| Aromatic Protons | 7.15 - 7.81 |

| NH | 8.16 |

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -CH₂CN | 15.1 |

| C3 | 104.2 |

| -CN | 117.8 |

| Aromatic Carbons | 111.4 - 124.1 |

| C7a | 127.1 |

| C3a | 136.0 |

Sample Preparation and Extraction Techniques for Biological Matrices

The analysis of this compound from biological sources, such as plant tissues or bacterial cultures, necessitates effective extraction and purification to remove interfering substances. The choice of method depends on the complexity of the matrix and the concentration of the analyte.

Commonly used techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). For plant tissues, samples are often first homogenized in a solvent like methanol (B129727) or 75% ethanol. researchgate.net

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases. For indolic compounds, an initial extraction with an organic solvent like methanol or acetonitrile is often followed by partitioning with a nonpolar solvent such as ethyl acetate (B1210297) or n-hexane, particularly after acidification of the aqueous phase. nih.govacs.org This pH adjustment ensures that the indolic compounds are in their neutral form, enhancing their solubility in the organic solvent.

Solid-Phase Extraction (SPE): SPE is a widely used cleanup method that provides cleaner extracts than LLE. nih.gov The crude extract is passed through a solid sorbent material, typically in a cartridge format. For IAN and other auxins, reversed-phase sorbents like C18 are frequently employed. nih.gov Interfering compounds are washed away, and the analyte of interest is then eluted with a small volume of an appropriate solvent. This not only purifies the sample but also concentrates the analyte.

A more recent and efficient sample preparation method known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) has also been applied for the extraction of related indolic compounds from vegetable matrices. mdpi.com This method combines salting-out liquid-liquid extraction with a dispersive solid-phase extraction cleanup step. mdpi.com

| Technique | Typical Solvents/Sorbents | Principle | Application Example |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Methanol, Acetonitrile, Ethyl acetate, n-Hexane | Partitioning between immiscible aqueous and organic phases. | Extraction of indoles from plant tissues and bacterial cultures. nih.govacs.org |

| Solid-Phase Extraction (SPE) | C18 sorbent | Analyte is retained on a solid sorbent while impurities are washed away. | Purification of Indole-3-acetic acid from plant extracts. nih.gov |

| QuEChERS | Acetonitrile, MgSO₄, PSA, C18 | Salting-out LLE followed by dispersive SPE for cleanup. | Extraction of Indole-3-carbinol from rapeseed tissues. mdpi.com |

Compound Index

| Compound Name |

|---|

| This compound |

| Tetramethylsilane |

| Chloroform |

| Methanol |

| Ethanol |

| Ethyl acetate |

| n-Hexane |

| Acetonitrile |

| Indole-3-acetic acid |

| Indole-3-carbinol |

Advanced Research Topics and Methodological Integration

Proteomic and Metabolomic Profiling in Response to Indole-3-acetonitrile

Proteomics and metabolomics provide powerful tools to capture the dynamic molecular state of an organism in response to IAN. These technologies offer a global snapshot of the proteins and small molecules involved in IAN biosynthesis, conversion, and downstream signaling, enabling a more holistic view of its function.

Quantitative proteomics is instrumental in identifying and characterizing the enzymes that mediate IAN metabolism. By comparing the protein expression profiles of cells or tissues under different conditions (e.g., with and without exposure to IAN precursors), researchers can pinpoint enzymes whose abundance changes, suggesting a direct role in the pathway. Label-free quantitative proteomics, for instance, has been effectively used to elucidate the degradation mechanism of the related compound Indole-3-acetic acid (IAA) in bacteria. nih.gov In a study on Pseudomonas sp. LY1, this technique identified 227 proteins with differential abundance in the presence of IAA, including 97 highly abundant proteins. nih.gov This approach led to the identification of an entire IAA-degrading (iad) gene cluster. nih.gov A similar strategy can be applied to characterize the proteomic response to IAN, identifying key nitrilases, aminotransferases, and other enzymes involved in its synthesis and conversion to IAA.

Modern mass spectrometry-based proteomics allows for the detailed characterization of not just protein abundance but also post-translational modifications and protein complexes, which can reveal regulatory mechanisms controlling enzyme activity. researchgate.net

Table 1: Key Protein Categories Investigated in Indole-related Metabolic Pathways via Proteomics

| Protein Category | Function in Pathway | Example | Quantitative Approach |

| Nitrilases | Conversion of this compound to Indole-3-acetic acid | NIT1, NIT2 | Label-Free Quantification |

| Aminotransferases | Initial conversion of Tryptophan in biosynthesis pathways | Tryptophan aminotransferase | Label-Free Quantification |

| Oxidoreductases | Catalyzing oxidation-reduction steps | Cytochrome P450 enzymes | Spectral Counting |

| Dehydrogenases | Conversion of indole-3-acetaldehyde to IAA | Aldehyde dehydrogenases | Isobaric Tagging (TMT/iTRAQ) |

| Regulatory Proteins | Signal transduction and gene expression regulation | 14-3-3 proteins | Label-Free Quantification |

Metabolomics, the large-scale study of small molecules, is essential for mapping the biochemical pathways involving IAN. It is broadly divided into two complementary strategies: untargeted and targeted metabolomics. frontiersin.orgnih.gov

Untargeted metabolomics aims to capture a comprehensive profile of all detectable metabolites in a sample without preconceived bias. frontiersin.orgnih.gov This discovery-based approach is highly effective for identifying novel intermediates and understanding the global metabolic shifts that occur in response to genetic or environmental perturbations affecting IAN pathways. frontiersin.org For example, an untargeted analysis could reveal unexpected crosstalk between the IAN pathway and other metabolic routes.

Targeted metabolomics focuses on the precise measurement and quantification of a predefined set of metabolites, such as known precursors and products in the auxin biosynthesis network (e.g., Tryptophan, Indole-3-acetaldoxime, IAN, IAA). nih.gov This hypothesis-driven approach offers higher sensitivity and selectivity, making it ideal for validating pathways discovered through untargeted methods and for quantifying the flux of metabolites through a specific pathway. frontiersin.orgresearchgate.net Fast targeted liquid chromatography methods have been developed for the large-scale analysis of indole (B1671886) derivatives, allowing for significant differentiation of metabolic profiles between samples. nih.gov

The integration of both strategies provides a powerful framework for pathway elucidation. nih.gov An untargeted approach might first identify a novel metabolite that accumulates in an IAN-related mutant, after which a targeted method can be developed to accurately quantify this metabolite across various conditions to confirm its role in the pathway.

Table 2: Comparison of Metabolomic Approaches for IAN Pathway Analysis

| Feature | Untargeted Metabolomics | Targeted Metabolomics |

| Objective | Global metabolite profiling, discovery of new compounds | Accurate quantification of specific, known metabolites |

| Scope | Broad (hundreds to thousands of metabolites) | Narrow (a few to dozens of metabolites) |

| Approach | Hypothesis-generating | Hypothesis-driven |

| Key Advantage | Comprehensive overview, potential for novel discoveries | High sensitivity, high precision, absolute quantification |

| Application to IAN | Identifying all metabolic changes in nit1 mutants. | Quantifying the exact levels of IAN, IAA, and IAOx. |

Genetic Manipulation and Gene Editing Approaches in this compound Pathways

The functional roles of genes within IAN metabolic pathways are rigorously tested using genetic manipulation techniques. These approaches, ranging from classical mutant analysis to modern gene editing, allow researchers to directly link specific genes to their functions in IAN synthesis and conversion.

The analysis of genetic mutants has been fundamental to dissecting the IAN pathway, particularly in the model plant Arabidopsis thaliana. A classic example is the identification and characterization of nit1 mutants. nih.govaminer.cn Researchers screened for Arabidopsis mutants that showed resistance to the auxin-like effects of exogenous IAN while remaining sensitive to IAA. nih.govaminer.cn This clever screening strategy isolated several mutants that all mapped to the NIT1 gene, which encodes a nitrilase enzyme. nih.gov

Table 3: Characterized Alleles of the Arabidopsis NIT1 Gene

| Allele | Mutation Type | Codon Change | Amino Acid Change |

| nit1-1 | Missense | GGT -> GAT | Glycine (B1666218) -> Aspartic acid |

| nit1-2 | Missense | GCA -> AGA | Alanine -> Arginine |

| nit1-3 | Nonsense | TGG -> TAG | Tryptophan -> Stop Codon |

Complementing mutant analysis, the techniques of gene overexpression and gene knockout provide further insights into gene function by creating gain-of-function and loss-of-function scenarios, respectively.

Overexpression Studies: In these experiments, a specific gene is expressed at higher-than-normal levels. For example, overexpressing the NIT2 gene, which encodes a nitrilase related to NIT1, in transgenic Arabidopsis resulted in plants with increased sensitivity to IAN and a faster turnover of exogenously applied IAN. nih.govnih.govsigmaaldrich.com This demonstrated that NIT2, like NIT1, can convert IAN to IAA in vivo and that the level of this enzymatic activity is a key factor in IAN sensitivity. nih.govnih.gov

Gene Knockout Studies: These studies involve the complete inactivation or deletion of a gene. In bacteria, gene knockouts have been crucial for confirming the roles of genes in degradation pathways. For instance, disrupting the iadA, iadB, and iadE genes in Pseudomonas sp. resulted in mutants that completely lost the ability to grow on IAA as a sole carbon and nitrogen source, confirming that these genes are essential for its degradation. nih.gov Similar knockout studies targeting genes suspected of being involved in IAN biosynthesis or conversion can definitively establish their necessity for the pathway. The study of cyp79B2 cyp79B3 double mutants in Arabidopsis, which have low levels of indole glucosinolates (precursors to IAN), confirmed the in vivo role of this upstream pathway in influencing plant-insect interactions. nih.gov

Computational Modeling and Systems Biology Approaches for this compound Metabolism

As the volume of data from 'omics' and genetic studies grows, computational modeling and systems biology have become essential for integrating this information into a coherent framework. These approaches aim to create mathematical models that can simulate the behavior of the IAN metabolic network, providing predictive insights that are difficult to achieve through purely experimental means. ki.se

A systems biology approach involves building a network model based on all known components of the IAN pathways, including genes, proteins (enzymes), and metabolites. Data from proteomics can provide information on enzyme concentrations, while metabolomics data can be used to determine the concentrations of substrates and products, helping to parameterize the model. nih.govnih.gov

These models can address several complex questions:

Network Dynamics: They can simulate how the network responds to perturbations, such as changes in the availability of the precursor Tryptophan or the knockout of a specific gene.

Hypothesis Generation: By revealing unexpected connections or behaviors in the simulated network, computational models can generate new, testable hypotheses for experimental biologists.

Bioinformatic tools such as metabolite set enrichment analysis (MSEA) are used to interpret large metabolomics datasets and identify which pathways are significantly impacted, providing crucial input for building and refining these models. researchgate.net While still an emerging area for IAN specifically, the application of computational modeling holds great promise for untangling the intricate regulation of this important metabolic network.

Q & A

Q. What experimental approaches are used to investigate IAN's role in auxin biosynthesis pathways?

To study IAN's contribution to indole-3-acetic acid (IAA) synthesis, researchers combine metabolomic and transcriptomic analyses. For example, mutant lines (e.g., Arabidopsis TOR1-1) with altered nitrilase activity (e.g., At4g08790) are analyzed for IAN and IAA levels using LC-HRMS . Concurrently, transcriptomics identifies downregulated nitrilase genes, linking enzyme activity to pathway flux . Standardization with authentic IAN and IAA standards ensures accurate quantification .

Q. How is IAN detected and quantified in plant tissues?

Liquid chromatography-high resolution mass spectrometry (LC-HRMS) is the gold standard. Extracted ion chromatograms (EIC) with 5 ppm mass accuracy are used to resolve IAN (C₁₀H₈N₂) from structurally similar indolic compounds (e.g., indole-3-acetamide). Peak areas are normalized to internal standards for relative quantification .

Q. What model organisms are used to study IAN metabolism?

Arabidopsis thaliana is primary for plant studies, leveraging mutants like nit1 (defective in nitrilase) to dissect IAN-to-IAA conversion . Microbial models include Nocardia sp. and Variovorax boronicumulans, which metabolize IAN into IAA or indole-3-acetamide via nitrile hydratases .

Advanced Research Questions

Q. How do contradictory findings about IAN's contribution to auxin pools inform pathway redundancy?

Studies in Arabidopsis and maize reveal discrepancies: while IAN levels rise in TOR1-1 mutants, IAA accumulation depends on nitrilase activity . In maize ZmNIT2 mutants, root growth defects and reduced IAA conjugates suggest pathway dominance in specific tissues . These contradictions highlight tissue-specific or species-specific redundancy in Trp-dependent pathways .

Q. What methodologies resolve functional overlap between IAN-related nitrilases and cyanide detoxification enzymes?

Co-immunoprecipitation and heteromer assays (e.g., ZmNIT1/ZmNIT2 complexes) demonstrate dual roles: ZmNIT2 homomers convert IAN to IAA, while ZmNIT1 heteromers hydrolyze β-cyanoalanine. Mutant phenotyping under cyanide stress validates detoxification roles .

Q. How can genetic screens identify novel regulators of IAN metabolism?

Forward genetic screens using ethyl methanesulfonate (EMS) mutagenesis and dCAPS markers isolate mutants with altered IAN sensitivity (e.g., Arabidopsis lines resistant to IAN’s auxin effects). These are validated via enzymatic assays (nitrilase activity) and complementation with wild-type genes .

Q. What analytical challenges arise when studying IAN in glucosinolate-rich systems (e.g., cruciferous plants)?

Co-elution of IAN with glucosinolate breakdown products (e.g., crambene) complicates LC-HRMS analysis. Isotopic labeling (e.g., ¹⁵N-IAN) and selective ion monitoring (SIM) improve specificity .

Methodological Resources

Critical Data Contradictions

- Nitrilase Dependency : IAN contributes significantly to IAA in maize roots but minimally in Arabidopsis shoots .

- Microbial Pathways : Fungal IAA synthesis lacks IAN intermediates, unlike bacteria .

- Redundancy : Species without CYP79B pathways (e.g., rice) utilize alternative IAN-independent routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。